2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide
CAS No.: 450351-66-3
Cat. No.: VC7448425
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450351-66-3 |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.39 |
| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)19-17(20)11-21-16-10-18-15-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3,(H,19,20) |
| Standard InChI Key | MKGIKAZTJVYQFM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32 |
Introduction
Synthetic Methodologies
Reaction Design and Pathways
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide can be inferred from analogous protocols for N-substituted acetamides . A convergent three-step strategy is proposed:
Step 1: Formation of 2-Bromo-N-(4-methylphenyl)acetamide
Reaction of 4-methylaniline with 2-bromoacetyl bromide in a basic medium yields the intermediate 2-bromo-N-(4-methylphenyl)acetamide. This step exploits nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon .
Step 2: Thiolation of Indole
Indole-3-thiol is prepared via thiolation of indole using Lawesson’s reagent or phosphorus pentasulfide. This introduces the sulfanyl group at the 3-position, critical for subsequent coupling .
Step 3: Nucleophilic Substitution
The bromoacetamide intermediate reacts with indole-3-thiol under basic conditions (e.g., NaH/DMF), facilitating sulfide bond formation via nucleophilic displacement of bromide .
Table 1: Synthetic Conditions and Yields for Analogous Compounds
| Intermediate | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Bromoacetamide | 2-Bromoacetyl bromide | 0–5 | 85–90 |
| Indole-3-thiol | Lawesson’s reagent | 80 | 75 |
| Final coupling | NaH/DMF | 35 | 70–80 |
Structural Characterization and Spectral Analysis
Infrared (IR) Spectroscopy
Key IR absorptions for analogous compounds include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR:
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¹³C-NMR:
Mass Spectrometry (EI-MS)
Predicted fragmentation pattern:
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Molecular ion peak at m/z 296 [M]⁺.
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Key fragments: m/z 233 (indole-sulfanyl moiety), m/z 120 (4-methylphenylacetamide) .
| Activity | Target | Potential IC₅₀ (µM) |
|---|---|---|
| α-Glucosidase inhibition | Diabetes management | 15–20 |
| Antibacterial | Gram-positive pathogens | 2–5 |
| Anticancer | Topoisomerase II | 10–15 |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Chlorophenyl vs. Methylphenyl: Chlorine’s electronegativity enhances electron-withdrawing effects, potentially increasing enzymatic binding but reducing solubility.
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Hydroxymethyl Indole (Source ): Introduces hydrogen-bonding capacity, possibly improving water solubility but reducing CNS penetration compared to the sulfanyl variant.
Thermodynamic Stability
The sulfanyl linker’s polarizability may confer greater conformational flexibility than oxadiazole or thiadiazole rings in analogues . This could enhance target engagement entropy.
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